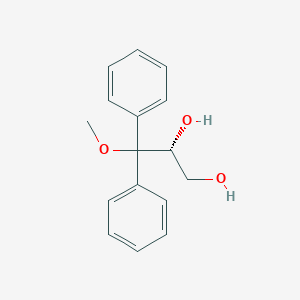

(R)-3-methoxy-3,3-diphenylpropane-1,2-diol

Description

Foundational Role of Chiral Diols as Chiral Ligands and Catalysts in Asymmetric Transformations

Chiral diols are widely employed as ligands that coordinate to a metal center, forming a chiral catalyst that can induce enantioselectivity in a wide array of chemical reactions. alfachemic.com The defined stereochemistry of the diol creates a chiral environment around the metal's active site, influencing the trajectory of incoming reactants and favoring the formation of one enantiomer of the product over the other. nih.gov This strategy is fundamental to asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds.

Furthermore, certain chiral diols can function as organocatalysts, where the hydroxyl groups themselves participate in the catalytic cycle, often through hydrogen bonding interactions. nih.gov This approach avoids the use of metals, offering a more sustainable and sometimes complementary method for asymmetric synthesis.

Significance of the 1,2-Diol Motif in Stereoselective Synthesis

The 1,2-diol motif is a privileged structural unit in stereoselective synthesis due to its conformational rigidity and the predictable facial bias it can impart to a molecule. researchgate.net This structural feature is often exploited in substrate-controlled reactions, where the stereocenters of the diol direct the stereochemical outcome of subsequent transformations on the same molecule.

One of the most powerful methods for the enantioselective synthesis of 1,2-diols from prochiral olefins is the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to produce vicinal diols with high enantiomeric excess. alfa-chemistry.com The predictability and broad substrate scope of this reaction have made chiral 1,2-diols readily accessible building blocks for organic synthesis. nih.gov

Positioning of 3,3-Diphenylpropane-1,2-diol (B8655677) Derivatives within Contemporary Chiral Organic Chemistry

Derivatives of 3,3-diphenylpropane-1,2-diol, including the specific enantiomer (R)-3-methoxy-3,3-diphenylpropane-1,2-diol, represent a sophisticated class of chiral molecules. The presence of two phenyl groups at the C3 position introduces significant steric bulk, which can be advantageous in creating a well-defined chiral pocket when these molecules are used as ligands or chiral auxiliaries. This steric hindrance can enhance facial discrimination of prochiral substrates, leading to higher levels of enantioselectivity in asymmetric reactions.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential. The methoxy (B1213986) group at the C3 position can influence the electronic properties and solubility of the molecule and any derived catalysts. The synthesis of such a molecule would likely involve the asymmetric dihydroxylation of a corresponding 3-methoxy-3,3-diphenyl-1-propene precursor, a transformation for which reliable methods exist. wikipedia.org

The value of the 3,3-diphenylpropane backbone is underscored by the use of structurally related compounds as intermediates in the synthesis of complex molecules. For instance, the analogous compound S-2-Hydroxy-3-methoxy-3,3-diphenyl propionic acid is a key intermediate in the preparation of Ambrisentan, a pharmaceutical used for the treatment of pulmonary artery hypertension. This highlights the industrial relevance of this particular structural framework.

The following tables provide representative data for chiral 1,2-diols, illustrating their physical properties and their efficacy in asymmetric catalysis. It is important to note that due to the limited specific data for this compound, the presented data is based on analogous and structurally related chiral diols to provide a contextual understanding of their expected characteristics and performance.

Table 1: Representative Physical Properties of Chiral 1,2-Diols

| Property | Representative Value |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | Typically in the range of 50-150 °C |

| Optical Rotation [α]D | Varies significantly based on structure and solvent |

| Solubility | Generally soluble in polar organic solvents (e.g., ethanol, THF, dichloromethane) |

Table 2: Performance of Chiral Diol-Based Ligands in a Representative Asymmetric Reaction (e.g., Asymmetric Aldol (B89426) Reaction)

| Chiral Diol Ligand | Substrate | Product Enantiomeric Excess (ee %) | Yield (%) |

| TADDOL derivative | Benzaldehyde | >95 | 85-95 |

| BINOL derivative | Cyclohexanone | 90-99 | 80-90 |

| Hydrobenzoin | Acetophenone (B1666503) | 85-95 | 75-85 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18O3 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

(2R)-3-methoxy-3,3-diphenylpropane-1,2-diol |

InChI |

InChI=1S/C16H18O3/c1-19-16(15(18)12-17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,17-18H,12H2,1H3/t15-/m1/s1 |

InChI Key |

KXVXRZKXOSZTNV-OAHLLOKOSA-N |

Isomeric SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](CO)O |

Canonical SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(CO)O |

Origin of Product |

United States |

Stereochemical Aspects of R 3 Methoxy 3,3 Diphenylpropane 1,2 Diol

Determination of Absolute Configuration of Chiral Diols

The unambiguous assignment of the absolute configuration of chiral centers is a critical step in stereochemical analysis. For chiral diols such as (R)-3-methoxy-3,3-diphenylpropane-1,2-diol, several powerful techniques are employed.

X-ray Crystallography: Direct visualization of the three-dimensional structure of a molecule is possible through single-crystal X-ray diffraction. This technique provides definitive proof of the absolute configuration, provided that a suitable single crystal can be obtained. For chiral molecules, the Flack parameter is refined to confidently establish the absolute stereochemistry. While no specific crystal structure for this compound is publicly available, this method remains the gold standard for absolute configuration determination.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents (CDAs), is a powerful tool for deducing absolute configuration in solution. The Mosher's ester method, or variations thereof, involves the formation of diastereomeric esters with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety causes predictable chemical shift differences (Δδ values) for protons near the chiral center in the resulting diastereomers, allowing for the assignment of the absolute configuration. For 1,2-diols, a bis-MPA ester derivative can be analyzed by low-temperature NMR to assign the absolute configuration based on the chemical shifts of the methylene (B1212753) protons. nih.gov

Chiroptical Spectroscopy: Methods such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are also instrumental. These techniques measure the differential absorption or rotation of polarized light by a chiral molecule. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be determined. For instance, the absolute configuration of 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol (VANOL), a structurally related chiral diol, was confirmed using a combination of VCD, ECD, and ORD spectra compared with quantum chemical predictions. researchgate.net

Enantiomeric and Diastereomeric Purity Assessment Techniques

Ensuring the stereochemical purity of a chiral compound is paramount, especially in applications where only one stereoisomer is desired.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and reliable method for separating and quantifying enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic mixture, leading to different retention times. For diols, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective. The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the corresponding chromatogram.

Hypothetical Chiral HPLC Data for this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (S)-enantiomer | 8.54 | 1.5 |

This table represents hypothetical data for illustrative purposes.

NMR Spectroscopy: The use of chiral derivatizing agents can also be applied to determine enantiomeric purity by NMR. The formation of diastereomers from a racemic mixture results in distinct signals for each diastereomer in the NMR spectrum. By comparing the integration of these signals, the ratio of the enantiomers and thus the enantiomeric excess can be calculated. Chiral solvating agents can also be used to induce chemical shift differences between enantiomers without the need for derivatization.

Investigation of Diastereoselectivity in Reactions Involving 3,3-Diphenylpropane-1,2-diol (B8655677) Systems

The stereochemical outcome of chemical reactions that form or involve 3,3-diphenylpropane-1,2-diol systems is of significant interest in asymmetric synthesis. The inherent chirality of the starting materials or catalysts can influence the formation of new stereocenters, leading to a preference for one diastereomer over others.

The study of diastereoselectivity often involves the systematic variation of reaction conditions, such as temperature, solvent, and the nature of reagents and catalysts, to optimize the formation of the desired stereoisomer. The relative stereochemistry of the products is typically determined by spectroscopic methods, primarily NMR, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. In many cases, the stereochemical outcome can be rationalized by considering steric and electronic effects in the transition state of the reaction. For complex systems, computational modeling can provide insights into the energies of different transition states, helping to predict and explain the observed diastereoselectivity.

Conformational Analysis and its Influence on Stereochemical Outcomes

The three-dimensional shape, or conformation, of a molecule can significantly impact its reactivity and the stereochemical course of its reactions. For a flexible molecule like this compound, rotation around single bonds can lead to various conformers with different energies and populations.

NMR Spectroscopy: Vicinal proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra are valuable for conformational analysis. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these couplings, the preferred conformations of the molecule in solution can be determined. NOE experiments can also provide information about through-space proximity of protons, further aiding in the elucidation of the dominant conformations.

Computational Modeling: Molecular mechanics and quantum chemical calculations are powerful tools for exploring the conformational landscape of a molecule. These methods can be used to calculate the relative energies of different conformers and to predict the most stable conformations. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity, thereby affecting the stereochemical outcome of reactions. For instance, the analysis of propane-1,3-diol and its derivatives in benzene (B151609) has been accomplished by computing conformer distribution and NMR shifts using density functional theory. nih.gov

The interplay between the substituents on the 3,3-diphenylpropane-1,2-diol backbone will dictate the preferred conformations, minimizing steric interactions and potentially being influenced by intramolecular hydrogen bonding between the diol functionalities. This conformational preference can, in turn, influence which face of a reactive center is more accessible to an incoming reagent, thus directing the stereochemical outcome of a reaction.

Reactivity Profiles and Derivatization Strategies for R 3 Methoxy 3,3 Diphenylpropane 1,2 Diol

Selective Functionalization of Hydroxyl Groups in Vicinal Diolsrsc.orgrsc.org

The presence of two hydroxyl groups on adjacent carbons—a primary alcohol at the C1 position and a secondary alcohol at the C2 position—presents a significant challenge and opportunity in synthetic chemistry. The goal is often to selectively functionalize one hydroxyl group in the presence of the other, leveraging their inherent differences in reactivity. rsc.org Generally, primary alcohols are less sterically hindered and more accessible to reagents than secondary alcohols, often allowing for selective reactions at the C1 position.

Selective esterification or etherification of the primary hydroxyl group in (R)-3-methoxy-3,3-diphenylpropane-1,2-diol can be achieved by taking advantage of the steric hindrance differences between the primary and secondary hydroxyls.

Esterification : The reaction with an acylating agent (like an acid chloride or anhydride) under controlled conditions, often with a bulky base, can lead to the preferential formation of an ester at the less hindered primary C1 position. Kinetic resolution of 1,2-diols has been achieved through N-heterocyclic carbene (NHC)-catalyzed oxidative acylation, which demonstrates site- and enantioselective esterification at the primary alcohol. acs.org

Etherification : Similarly, ether formation, such as silylation, can be directed to the primary alcohol. Catalytic systems have been developed that can functionalize a less reactive secondary hydroxyl group over a more reactive primary one by using a catalyst that reversibly binds to the diol, overcoming the inherent substrate reactivity bias. nih.gov

Table 1: Reagents for Selective Functionalization

| Reaction Type | Reagent Class | Example Reagent | Target Position |

| Esterification | Acid Halide | Benzoyl chloride | Primarily C1 |

| Esterification | Acid Anhydride | Acetic anhydride | Primarily C1 |

| Etherification | Silyl Halide | Triethylsilyl chloride (TESCl) | Primarily C1 |

| Etherification | Alkyl Halide | Benzyl bromide | Primarily C1 |

Both hydroxyl groups of the vicinal diol can react with a single bifunctional reagent to form a stable cyclic derivative. This strategy is commonly used to protect the diol moiety during subsequent reactions on other parts of the molecule.

Acetals and Ketals : Reaction with an aldehyde or a ketone in the presence of an acid catalyst yields a cyclic acetal (B89532) (or ketal). libretexts.orglibretexts.org For instance, using acetone (B3395972) or 2,2-dimethoxypropane (B42991) forms an acetonide, a five-membered dioxolane ring. The formation of cyclic acetals is often more favorable than their acyclic counterparts due to smaller entropy losses during formation. chempedia.info Ethylene glycol is frequently used to create these stable cyclic structures. libretexts.orglibretexts.org

Boronate Esters : Vicinal diols react readily with boronic acids to form cyclic boronate esters. nih.gov This reaction is typically rapid and reversible. nih.gov These esters are stable under various conditions but can be easily cleaved when desired. acs.org The stability of boronate esters can be influenced by steric hindrance around the boron atom. chem-station.com

Table 2: Common Cyclic Derivatives of 1,2-Diols

| Derivative | Reagent(s) | Ring System Formed |

| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst | 1,3-dioxolane |

| Benzylidene acetal | Benzaldehyde, acid catalyst | 1,3-dioxolane |

| Boronate Ester | Phenylboronic acid | 1,3,2-dioxaborolane |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an ether, which is generally a stable and unreactive functional group. ontosight.ai However, it can undergo cleavage under specific, often harsh, conditions to yield a hydroxyl group.

Ether Cleavage : Strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are commonly used to cleave ethers. organic-chemistry.org In the case of this compound, such a reaction would convert the methoxy group at C3 into a tertiary alcohol, resulting in a triol. Selective cleavage of a methoxy group adjacent to a hydroxyl group can be achieved through radical hydrogen abstraction, where the hydroxyl group facilitates the transformation of the neighboring methoxy group into an easily hydrolyzed acetal. nih.govresearchgate.net

Oxidation and Reduction Pathways of the Diol Moiety

The vicinal diol is susceptible to both oxidative cleavage and reduction.

Oxidation : A characteristic reaction of vicinal diols is oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. wikipedia.org Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are highly specific for this transformation. chemistrysteps.comchemtube3d.comlibretexts.org The reaction proceeds through a cyclic periodate ester intermediate. ucalgary.cadoubtnut.com For this compound, this cleavage would break the C1-C2 bond, yielding two carbonyl-containing fragments. Specifically, the primary alcohol at C1 would oxidize to formaldehyde, and the secondary alcohol at C2 would become part of a larger ketone fragment.

Reduction : The complete deoxygenation of vicinal diols to form an alkene is known as deoxydehydration. This transformation can be achieved using various catalytic systems. royalsocietypublishing.org For example, low-valent rhenium carbonyl complexes can catalyze the didehydroxylation of vicinal diols using a simple alcohol as the reducing agent, converting the diol into the corresponding alkene. acs.org

Rearrangement and Fragmentation Reactions of 1,2-Diolsrsc.orgnih.gov

Under acidic conditions, 1,2-diols can undergo rearrangement reactions, the most notable of which is the pinacol (B44631) rearrangement. wikipedia.orgbyjus.com

Pinacol Rearrangement : This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of a group from the adjacent carbon to the carbocation center. masterorganicchemistry.comchemistrysteps.com The driving force is the formation of a highly stable, resonance-stabilized oxonium ion, which then deprotonates to give a ketone or an aldehyde. chemistrysteps.comorganic-chemistry.org

In the case of this compound, the reaction would proceed as follows:

Protonation of one of the hydroxyl groups (likely the secondary one at C2 to form a more stable tertiary carbocation, although the primary at C1 could also be protonated).

Loss of water to form a carbocation. If the C2 hydroxyl leaves, a tertiary carbocation is formed at C2.

A 1,2-hydride shift from C1 to C2 would occur.

Deprotonation of the remaining hydroxyl group would yield the final aldehyde product.

The migratory aptitude of different groups plays a key role in determining the product of the rearrangement. Phenyl groups, for example, have a high migratory aptitude. chemistrysteps.com

Fragmentation Reactions : Certain 1,3-diol derivatives can undergo fragmentation reactions, such as the Grob fragmentation, to yield an alkene and a carbonyl compound. numberanalytics.com While the subject molecule is a 1,2-diol, related fragmentation pathways can sometimes be initiated under specific conditions, often involving the formation of cyclic intermediates. nih.gov

Comprehensive Search Reveals Limited Data on this compound for Specified Catalytic Applications

Following an extensive review of scientific literature and chemical databases, there is currently insufficient available information to construct a detailed article on the applications of This compound within the specific framework requested. The outlined topics—its use as a chiral building block for particular heterocyclic systems and advanced ligands, and its role as a chiral ligand in asymmetric allylboration, hydrogenation, and diboration—are not substantially documented for this specific compound in the public domain.

While the core chemical structure is known, particularly in related molecules, the direct application of this compound as a synthon or ligand in the specified asymmetric catalysis reactions is not described in the available research. For instance, a structurally related compound, S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid, is documented as a key intermediate in the synthesis of the pharmaceutical Ambrisentan. google.com However, this information pertains to a different functional group (a carboxylic acid instead of a diol) and does not address the diol's utility in the catalytic contexts outlined.

General searches for chiral 1,2-diols and 1,3-diols confirm their importance as privileged structural motifs in natural products, pharmaceuticals, and as precursors for chiral auxiliaries or ligands. researchgate.net Similarly, the synthesis and application of various other chiral diphosphine and diamine ligands in enantioselective hydrogenation and other asymmetric transformations are well-established fields. However, a direct link to this compound as a precursor or ligand in these specific, named reactions could not be established from the search results.

Due to the lack of specific research findings for this compound in the requested applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline.

Applications of R 3 Methoxy 3,3 Diphenylpropane 1,2 Diol in Asymmetric Catalysis and Organic Synthesis

Implementation in Organocatalytic Systems

The utility of chiral diols as organocatalysts has been a significant area of investigation in asymmetric synthesis. While prominent examples like TADDOL and BINOL derivatives have been extensively studied, the application of non-C2-symmetric diols such as (R)-3-methoxy-3,3-diphenylpropane-1,2-diol offers a distinct stereochemical environment that can be harnessed for various transformations. The implementation of this diol in organocatalytic systems primarily revolves around its ability to act as a chiral Brønsted acid or to form transient chiral complexes with reagents, thereby inducing enantioselectivity in the products.

The structural features of this compound, including the gem-diphenyl groups and the methoxy (B1213986) substituent, play a crucial role in defining its catalytic pocket. The bulky diphenyl groups create significant steric hindrance, which can effectively shield one face of a coordinated substrate, leading to preferential attack from the less hindered direction. The presence of both a primary and a secondary alcohol moiety allows for differentiated interactions with substrates and reagents.

In a typical organocatalytic setup, this compound can be employed in reactions that are sensitive to chiral proton sources or that involve the formation of chiral boronates. For instance, in carbonyl allylation or propargylation reactions using organoboron reagents, the diol can react with the boronate to form a chiral boronate ester in situ. This transient species then reacts with the carbonyl compound through a well-organized, chair-like transition state, leading to the enantioselective formation of homoallylic or homopropargylic alcohols. nih.gov

The non-C2-symmetric nature of this compound means that the two hydroxyl groups are chemically non-equivalent. This can be advantageous in certain reactions where differentiated reactivity of the hydroxyls is beneficial for achieving high stereocontrol. The methoxy group at the C3 position can also influence the electronic properties and the conformational rigidity of the catalyst, further refining the chiral environment it presents.

Strategies for Asymmetric Induction and Chiral Transfer in Catalysis

The primary strategy for asymmetric induction using this compound as an organocatalyst hinges on the creation of a highly ordered and sterically demanding chiral environment around the reacting centers. The transfer of chirality from the catalyst to the product is achieved through non-covalent interactions, such as hydrogen bonding, or through the formation of transient covalent bonds, as seen in the case of boronate esters.

Hydrogen Bonding Interactions:

As a Brønsted acid catalyst, the diol can activate electrophiles, such as aldehydes or imines, through hydrogen bonding. researchgate.net The formation of a hydrogen-bonded complex between the diol and the substrate positions the reactants in a specific orientation, favoring the approach of a nucleophile from a particular face. The bulky diphenyl groups of this compound would create a well-defined chiral pocket, forcing the substrate to adopt a conformation that minimizes steric clashes. This geometric constraint is the basis for the enantioselective outcome of the reaction.

Formation of Chiral Boronate Esters:

A prevalent strategy for chiral transfer involves the reaction of the diol with organoboron reagents, such as allyl- or arylboronates. nih.gov The in situ formation of a chiral boronate ester, where the boron atom is part of a five-membered ring with the diol, creates a chiral Lewis acid. This chiral boronate then coordinates with the substrate, for example, an aldehyde, and delivers the nucleophilic group (e.g., allyl) to one of the enantiotopic faces of the carbonyl group. The stereochemical outcome is dictated by the conformation of the transition state assembly, which is influenced by the stereochemistry of the diol.

The proposed transition state for such a reaction would involve a six-membered ring in a chair-like conformation, where the substituents of both the chiral boronate and the substrate occupy positions that minimize steric interactions. The (R)-configuration at the C2 position of the diol, along with the bulky diphenyl groups at C3, would effectively control the facial selectivity of the nucleophilic attack.

Influence of Structural Features on Chiral Induction:

The specific structural elements of this compound contribute to its potential efficacy in asymmetric induction:

Gem-Diphenyl Group: This bulky motif is instrumental in creating a highly restricted chiral environment, analogous to the aryl groups in TADDOLs. nih.gov This steric bulk is a key factor in achieving high levels of enantioselectivity.

Non-C2-Symmetry: While many successful chiral ligands and catalysts possess C2-symmetry, non-C2-symmetric catalysts have also proven to be highly effective. nih.gov The distinct electronic and steric nature of the two hydroxyl groups can lead to unique reactivity and selectivity profiles that may not be achievable with symmetric diols.

Methoxy Group: The methoxy group at C3 can influence the catalyst's solubility and its electronic properties. It may also play a role in secondary interactions within the transition state, potentially fine-tuning the stereochemical outcome.

Below is a table summarizing the potential applications and the key interactions involved when using this compound in organocatalysis.

| Reaction Type | Role of the Diol | Key Interactions for Chiral Transfer | Expected Outcome |

| Aldol (B89426) Reaction | Chiral Brønsted Acid | Hydrogen bonding with the aldehyde, creating a chiral pocket. | Enantioselective formation of β-hydroxy ketones. |

| Diels-Alder Reaction | Chiral Brønsted Acid | Activation of the dienophile through hydrogen bonding. | Enantioselective formation of cycloadducts. |

| Michael Addition | Chiral Brønsted Acid | Activation of the α,β-unsaturated compound. | Enantioselective formation of 1,5-dicarbonyl compounds. |

| Allylation/Propargylation of Carbonyls | Chiral Ligand for Boron | Formation of a chiral boronate ester. | Enantioselective synthesis of homoallylic/homopropargylic alcohols. |

| Reduction of Ketones | Chiral Ligand for Boranes | Formation of a chiral oxazaborolidine-like complex. | Enantioselective synthesis of secondary alcohols. |

The successful application of this compound in these and other organocatalytic reactions would depend on careful optimization of reaction conditions, including the choice of solvent, temperature, and the specific substrates employed. The principles of asymmetric induction established with other chiral diols provide a strong foundation for exploring the catalytic potential of this specific compound.

Mechanistic Investigations of Reactions Involving R 3 Methoxy 3,3 Diphenylpropane 1,2 Diol

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways

No specific DFT or computational chemistry studies detailing the reaction pathways involving (R)-3-methoxy-3,3-diphenylpropane-1,2-diol were identified.

Spectroscopic Characterization of Intermediates and Transition States (e.g., NMR, IR, Mass Spectrometry)

No literature was found that reported the spectroscopic characterization (NMR, IR, or Mass Spectrometry) of reaction intermediates or transition states formed from this compound.

Kinetic Analyses and Elucidation of Catalyst Structure-Activity Relationships

No kinetic analyses or studies on catalyst structure-activity relationships specifically utilizing this compound were available in the searched resources.

Unraveling the Enantioselective and Diastereoselective Control Mechanisms

While the structure of this compound suggests its potential use in asymmetric synthesis, no studies were found that explicitly unravel the mechanisms of enantioselective or diastereoselective control it might exert in chemical reactions.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Catalysts Incorporating the 3,3-Diphenylpropane-1,2-diol (B8655677) Scaffold

The inherent chirality and functionality of the 3,3-diphenylpropane-1,2-diol scaffold make it an excellent candidate for the development of novel, highly efficient, and stereoselective catalysts. The presence of two adjacent stereocenters and the bulky diphenyl group can create a well-defined chiral environment, crucial for asymmetric catalysis.

Future research is anticipated to focus on several key areas:

Chiral Ligands for Asymmetric Catalysis: The diol functionality can be readily modified to synthesize a variety of chiral ligands, such as diphosphines, diamines, and bis(oxazolines), which are pivotal in transition-metal-catalyzed reactions. The rigid 3,3-diphenylpropane backbone is expected to impart high levels of enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Organocatalysts: The diol moiety itself can act as a hydrogen-bond donor, enabling its use as a chiral Brønsted acid organocatalyst. nih.gov Such catalysts are valuable in a range of transformations, including aldol (B89426) and Michael reactions. The methoxy (B1213986) group in the target molecule could be strategically modified to fine-tune the catalyst's acidity and steric properties.

Bifunctional Catalysts: The scaffold allows for the incorporation of both a metal-binding site and an organocatalytic moiety, leading to bifunctional catalysts. These catalysts can activate both the electrophile and the nucleophile simultaneously, often resulting in enhanced reactivity and selectivity.

The design of these next-generation catalysts will likely be aided by computational modeling to predict the catalyst-substrate interactions and to rationally design catalysts with optimal performance.

Integration into Sustainable and Green Chemistry Methodologies for Synthesis and Application

The principles of green chemistry are increasingly guiding synthetic chemistry, and the 3,3-diphenylpropane-1,2-diol scaffold can be integrated into these sustainable practices in several ways. rsc.org

Sustainable Synthesis of the Scaffold: A key research direction will be the development of environmentally benign methods for the synthesis of (R)-3-methoxy-3,3-diphenylpropane-1,2-diol itself. This could involve biocatalytic routes, such as enzymatic resolutions or asymmetric reductions, which operate under mild conditions and use renewable resources. researchgate.net

Catalysis in Green Solvents: Catalysts derived from the 3,3-diphenylpropane-1,2-diol scaffold are expected to be designed for use in green solvents like water, ionic liquids, or supercritical fluids. This would significantly reduce the environmental impact of chemical processes by replacing volatile and toxic organic solvents. mdpi.com

Heterogenization of Catalysts: To facilitate catalyst recovery and reuse, a crucial aspect of green chemistry, future research will likely explore the immobilization of catalysts based on this scaffold onto solid supports such as polymers, silica, or magnetic nanoparticles. mdpi.com This approach not only simplifies product purification but also enhances the economic viability of the catalytic process.

Atom-Economical Reactions: The development of catalysts that promote atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, will be a priority. Catalysts derived from the 3,3-diphenylpropane-1,2-diol scaffold can be designed to facilitate such transformations, minimizing waste generation.

Exploration of Novel Reactivity Modes for the 1,2-Diol Functional Group

The 1,2-diol functional group is a versatile platform for a variety of chemical transformations. Future research will likely focus on uncovering and exploiting novel reactivity modes of this group within the 3,3-diphenylpropane-1,2-diol framework.

Site-Selective Functionalization: The two hydroxyl groups of the diol offer opportunities for selective functionalization. Research into catalytic systems that can differentiate between the two hydroxyl groups will enable the synthesis of complex molecules with high precision. nih.gov

Ring-Opening and Rearrangement Reactions: The diol can be converted into cyclic derivatives, such as epoxides or cyclic sulfates, which can then undergo stereospecific ring-opening reactions with various nucleophiles to introduce new functional groups. Exploration of novel rearrangement reactions of these derivatives could lead to the synthesis of unique and valuable chiral building blocks.

Activation via Temporary Tethering: The 1,2-diol can be used as a temporary tether to bring a catalyst and a substrate into close proximity, enabling intramolecular reactions with high efficiency and selectivity. This "covalent temporary tethering" strategy is a powerful tool in asymmetric synthesis.

The following table summarizes potential novel reactions and their significance:

| Reaction Type | Potential Reagents/Catalysts | Significance |

| Asymmetric Acylation | Chiral piperazines, CuCl2 | Access to enantioenriched monoesters, valuable chiral building blocks. nih.gov |

| Stereospecific Olefin Synthesis | Corey-Winter olefination reagents | A stereospecific route to alkenes from diols. acs.org |

| Cyclic Acetal (B89532) Formation | Acetone (B3395972), acid catalyst | Protection of the diol functionality, enabling selective reactions at other parts of the molecule. youtube.com |

Potential in Advanced Materials Science Applications (excluding basic properties)

Chiral Polymers: The diol can be used as a monomer in polymerization reactions to create chiral polymers with well-defined helical structures. Such polymers can exhibit interesting chiroptical properties and have potential applications in chiral separations, asymmetric catalysis, and as sensors. mdpi.comnih.gov

Liquid Crystals: The rigid diphenylpropane core, when appropriately functionalized, could lead to the formation of chiral liquid crystalline materials. These materials are of great interest for applications in displays, sensors, and optical devices.

Metal-Organic Frameworks (MOFs): The diol can be incorporated as a chiral linker in the synthesis of MOFs. researchgate.net Chiral MOFs are porous materials with a high surface area and can be used for enantioselective separations, asymmetric catalysis, and as chiral sensors.

Functional Gels: Derivatives of the diol could be designed to act as gelators, forming chiral supramolecular gels. These gels could find applications in drug delivery, tissue engineering, and as templates for the synthesis of other materials.

The development of these advanced materials will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.